N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE
Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring system substituted with a propyl group and a dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Dimethoxyphenylmethyl Group: This step involves the reaction of the benzodiazole intermediate with a dimethoxyphenylmethyl halide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring or the dimethoxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A related compound with similar structural features but different functional groups.
N-[(2,4-Dimethoxyphenyl)methyl]-2,5-dimethylaniline: Another compound with a similar core structure but different substituents.
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-9-22-13-21-17-10-15(6-8-18(17)22)20-12-14-5-7-16(23-2)11-19(14)24-3/h5-8,10-11,13,20H,4,9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSAIFMDWKPIBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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